Cas no 2361712-52-7 (N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide)
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2361712-52-7
- Z2800286303
- EN300-26623577
- N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide
- N,N-Dimethyl-4-prop-2-ynyl-1,4-diazepane-1-carboxamide
- Hexahydro-N,N-dimethyl-4-(2-propyn-1-yl)-1H-1,4-diazepine-1-carboxamide
-
- Inchi: 1S/C11H19N3O/c1-4-6-13-7-5-8-14(10-9-13)11(15)12(2)3/h1H,5-10H2,2-3H3
- InChI Key: VKSGNAZIOYJQTK-UHFFFAOYSA-N
- SMILES: N1(C(N(C)C)=O)CCCN(CC#C)CC1
Computed Properties
- Exact Mass: 209.152812238g/mol
- Monoisotopic Mass: 209.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 26.8Ų
Experimental Properties
- Density: 1.050±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 319.5±37.0 °C(Predicted)
- pka: 5.88±0.10(Predicted)
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26623577-0.1g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-26623577-0.25g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-26623577-0.5g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-26623577-1g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 90% | 1g |
$699.0 | 2023-09-12 | |
| Enamine | EN300-26623577-2.5g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-26623577-5g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 90% | 5g |
$2028.0 | 2023-09-12 | |
| Enamine | EN300-26623577-10g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 90% | 10g |
$3007.0 | 2023-09-12 | |
| Enamine | EN300-26623577-0.05g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-26623577-1.0g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-26623577-5.0g |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide |
2361712-52-7 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 |
N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide
Recent Advances in the Study of N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide (CAS: 2361712-52-7)
In recent years, the compound N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide (CAS: 2361712-52-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique diazepane scaffold and propargyl functional group, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach using palladium-based catalysts to facilitate the introduction of the propargyl group, achieving a yield of over 85%. This advancement is critical for scaling up production for preclinical and clinical studies.
Biological evaluations of this compound have revealed its potent activity as a modulator of specific neurotransmitter receptors. In vitro studies demonstrated its high affinity for the serotonin 5-HT2A receptor, with an IC50 value of 12 nM. This suggests potential applications in neuropsychiatric disorders such as depression and anxiety. Additionally, preliminary in vivo studies in rodent models showed significant anxiolytic effects without the sedative side effects commonly associated with current treatments.
Further research has explored the compound's potential in oncology. A 2024 study published in Cancer Research highlighted its role as an inhibitor of protein kinase C (PKC), a key player in tumor proliferation. The compound exhibited selective cytotoxicity against several cancer cell lines, including glioblastoma and breast cancer, while sparing normal cells. Mechanistic studies indicated that this selectivity may be due to the compound's ability to induce apoptosis via the mitochondrial pathway.
Despite these promising findings, challenges remain in the development of N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide as a therapeutic agent. Pharmacokinetic studies have identified issues with oral bioavailability, which current formulation strategies aim to address. Encapsulation in lipid nanoparticles has shown improved absorption in recent trials, though further optimization is needed.
In conclusion, N,N-dimethyl-4-(prop-2-yn-1-yl)-1,4-diazepane-1-carboxamide represents a versatile scaffold with multiple therapeutic potentials. Ongoing research continues to uncover new applications and refine its pharmacological profile. The compound's dual activity in CNS disorders and oncology makes it a particularly interesting candidate for future drug development efforts.
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